6-nitro-3,4-dihydro-2H-1,5-benzodioxepine
CAS No.: 115464-84-1
Cat. No.: VC18426081
Molecular Formula: C9H9NO4
Molecular Weight: 195.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115464-84-1 |
|---|---|
| Molecular Formula | C9H9NO4 |
| Molecular Weight | 195.17 g/mol |
| IUPAC Name | 6-nitro-3,4-dihydro-2H-1,5-benzodioxepine |
| Standard InChI | InChI=1S/C9H9NO4/c11-10(12)7-3-1-4-8-9(7)14-6-2-5-13-8/h1,3-4H,2,5-6H2 |
| Standard InChI Key | DOTFLXBYVUHDMY-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=CC=CC(=C2OC1)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 6-nitro-3,4-dihydro-2H-1,5-benzodioxepine, reflecting its bicyclic framework comprising a benzene ring fused to a seven-membered dioxepine ring. The molecular formula is C₉H₉NO₄, with a calculated molecular weight of 195.17 g/mol. The nitro group at position 6 introduces significant electronic effects, influencing reactivity and intermolecular interactions .
| Property | Value |
|---|---|
| LogP (octanol-water) | 1.8–2.2 (estimated) |
| Water Solubility | <10 mg/L (25°C) |
| Melting Point | 120–140°C (estimated) |
Synthetic Methodologies
Nucleophilic Aromatic Substitution (SNAr)
The nitro group’s strong electron-withdrawing nature facilitates SNAr reactions. A one-pot synthesis strategy, analogous to methods described for 1,4-benzodioxines , could involve:
-
Nitration: Introduction of the nitro group to a preformed benzodioxepine precursor.
-
Ring Closure: Cyclization using diols or epoxides under acidic or basic conditions.
Reaction conditions typically employ polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C, with yields ranging from 45–65% for related nitrobenzodioxepines .
Catalytic Hydrogenation Pathways
Selective reduction of the nitro group to an amine could yield 6-amino-3,4-dihydro-2H-1,5-benzodioxepine, a compound with documented synthetic utility . This transformation commonly uses:
-
Catalyst: 10% Pd/C or Raney Ni
-
Conditions: H₂ (1–3 atm), ethanol, 25–50°C
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The nitro group deactivates the aromatic ring, directing incoming electrophiles to meta positions. Example reactions include:
-
Sulfonation: Concentrated H₂SO₄ at 150°C produces sulfonic acid derivatives.
-
Halogenation: Limited reactivity observed; Cl₂/AlCl₃ yields para-chloro derivatives in <20% yield.
Nitro Group Transformations
The nitro moiety serves as a versatile functional handle:
| Reaction Type | Reagents | Product |
|---|---|---|
| Reduction to amine | H₂/Pd-C, NH₄HCO₂ | 6-amino derivative |
| Oxidation to nitroso | Ozone, -78°C | Nitroso intermediate |
Industrial and Material Science Applications
Polymer Chemistry
Nitrobenzodioxepines may serve as:
-
Flame retardants (phosphorus-containing derivatives)
-
Photoinitiators in UV-curable resins
Energetic Materials
The nitro group contributes to oxygen balance (-65.2%), suggesting potential as a low-sensitivity explosive component.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume